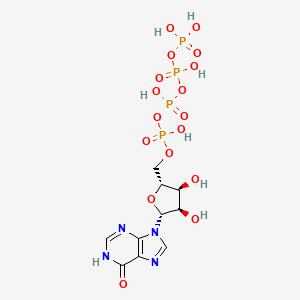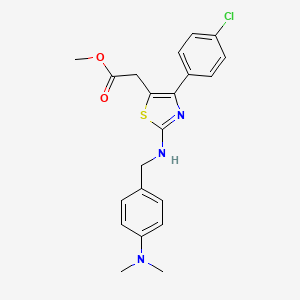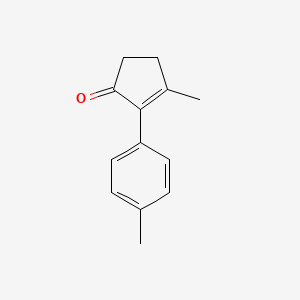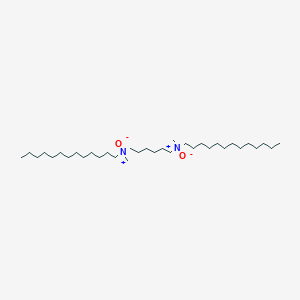
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two tridecyl chains attached to a hexane backbone with dimethylamine groups at both ends. The presence of the N-oxide functional group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide typically involves multiple steps:
Formation of the Hexane Backbone: The initial step involves the preparation of the hexane-1,6-diamine backbone. This can be achieved through the hydrogenation of adiponitrile, resulting in hexane-1,6-diamine.
Attachment of Tridecyl Chains: The next step involves the alkylation of hexane-1,6-diamine with tridecyl bromide under basic conditions to form N1,N~6~-ditridecylhexane-1,6-diamine.
Dimethylation: The dimethylation of the amine groups is carried out using formaldehyde and formic acid, resulting in N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Oxidation: Finally, the oxidation of the dimethylamine groups to N-oxide is performed using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the N-oxide functional group.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and N-oxide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized amine derivatives.
Reduction: N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the N-oxide group can participate in redox reactions, generating reactive oxygen species that further contribute to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the tridecyl chains and N-oxide group.
N~1~,N~6~-Ditridecylhexane-1,6-diamine: Lacks the dimethylamine and N-oxide groups.
Hexane-1,6-diamine: Lacks the tridecyl chains, dimethylamine, and N-oxide groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is unique due to its combination of long hydrophobic tridecyl chains, dimethylamine groups, and the N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
71182-05-3 |
|---|---|
Molecular Formula |
C34H72N2O2 |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-di(tridecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C34H72N2O2/c1-5-7-9-11-13-15-17-19-21-23-27-31-35(3,37)33-29-25-26-30-34-36(4,38)32-28-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3 |
InChI Key |
QTLZEUIHXFSFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
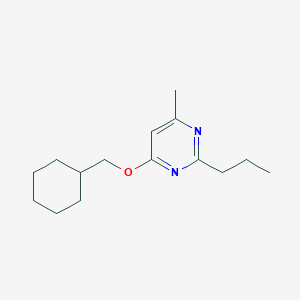
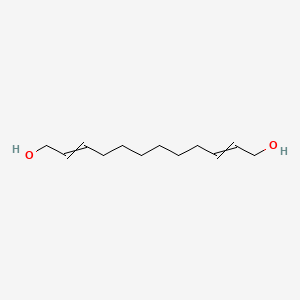
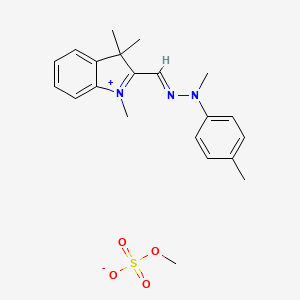

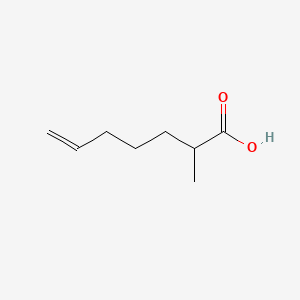

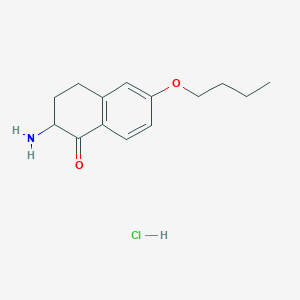

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
